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Abstract

Confluentin, a bioactive secondary metabolite, has garnered significant interest within the
scientific community for its potential therapeutic applications. This technical guide provides an
in-depth overview of confluentin, focusing on its natural source, detailed isolation and
purification protocols, physicochemical properties, and its molecular mechanism of action in
cancer cells. All quantitative data is presented in structured tables for ease of comparison, and
key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Source

Confluentin is a natural product isolated from the fruiting bodies of the terrestrial polypore
mushroom, Albatrellus flettii. This mushroom is native to regions of British Columbia.[1][2]

Isolation and Purification of Confluentin

The isolation of confluentin from Albatrellus flettii is achieved through a multi-step process
involving solvent extraction and chromatographic purification. The following protocol is based
on established methodologies.[1][3]

Experimental Protocol: Extraction and Initial
Fractionation
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e Preparation of Fungal Material: Oven-dried and powdered fruiting bodies of A. flettii (70 g)
are used as the starting material.

e Solvent Extraction: The powdered mushroom is extracted with 80% ethanol at room
temperature. The mixture is filtered, and the filtrate is collected.

» Solvent Removal and Lyophilization: The ethanol is removed from the filtrate using a rotary
evaporator, and the resulting aqueous extract is lyophilized to yield a crude ethanol extract

(7.1 9).

e Liquid-Liquid Partitioning: The crude extract is resuspended in chloroform (CHCIs) and
partitioned with an equal volume of water. The lower chloroform layer, which contains
confluentin, is collected. This step yields approximately 3.2 g of solid material.

Experimental Protocol: Chromatographic Purification

e Column Chromatography: The chloroform extract is subjected to Sephadex LH-20 column
chromatography (1000 x 26 mm i.d.).

o Sample Loading: The extract (640 mg per run, dissolved in methanol to a concentration of 80
mg/mL) is loaded onto the column.

e Elution: The column is eluted with methanol as the mobile phase.
e Fraction Collection: 50 fractions of 10 mL each are collected.

» Bioassay-Guided Fractionation: The fractions are screened for anti-cell viability activity to
identify those containing the active compounds, including confluentin.

Experimental Workflow

Click to download full resolution via product page

Caption: Isolation and purification workflow for confluentin.
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Physicochemical and Biological Data

hvsicochemical ies of Confluenti

Property Value Reference

Molecular Formula C22H3002 PubChem CID: 10381750
Molecular Weight 326.47 g/mol PubChem CID: 10381750
Exact Mass 326.2246 g/mol PubChem CID: 10381750
XLogP3 6.7 PubChem CID: 10381750
Hydrogen Bond Donor Count 1 PubChem CID: 10381750
Hydrogen Bond Acceptor

Count 2 PubChem CID: 10381750
Rotatable Bond Count 7 PubChem CID: 10381750

Spectroscopic Data

Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data
are crucial for the structural elucidation and confirmation of confluentin.

'H and 13C NMR: The chemical shifts and coupling constants from *H and 3C NMR spectra
provide the carbon-hydrogen framework of the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique establishes the
direct one-bond correlations between protons and their attached carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique reveals long-
range (two- and three-bond) correlations between protons and carbons, which is essential
for assembling the molecular structure.

e Mass Spectrometry (MS): Provides the accurate mass of the molecule, which helps in
determining the molecular formula. Fragmentation patterns can further confirm the structure.

Note: While specific raw spectral data is not provided in this guide, researchers should refer to
the primary literature for detailed spectral assignments.
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Biological Activity of Confluentin

Confluentin has demonstrated significant anti-cancer properties, particularly against human
colon cancer cells.[1][2]

Cell Line Activity ICso0 Value Reference
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Cancer) Cell Cycle Arrest

Molecular Mechanism of Action

Confluentin exerts its anti-cancer effects through the modulation of key signaling pathways
involved in cell proliferation and survival.

Down-regulation of KRAS Expression

Confluentin has been shown to suppress the expression of the Kirsten Rat Sarcoma Viral
Oncogene Homolog (KRAS), a protein frequently mutated in various cancers.[1][2] The
mechanism involves the inhibition of the physical interaction between the oncogenic insulin-like
growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[1][2] By binding to the
KH1&2 di-domains of IMP1, confluentin prevents IMP1 from binding to and stabilizing the
KRAS transcript, leading to a decrease in KRAS protein levels.[1][2]
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Caption: Confluentin's mechanism of KRAS down-regulation.

Induction of Apoptosis and Cell Cycle Arrest

In addition to its effect on KRAS, confluentin induces apoptosis (programmed cell death) and

causes cell cycle arrest at the G2/M phase in human colon cancer cells.[1][2] The precise
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molecular cascade leading to apoptosis following confluentin treatment is an area of ongoing
research but is likely linked to the reduction in the pro-survival signals typically driven by KRAS.
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Caption: Logical flow of confluentin-induced apoptosis.

Conclusion

Confluentin, a natural product from the mushroom Albatrellus flettii, demonstrates significant
potential as an anti-cancer agent. Its well-defined mechanism of action, involving the targeted
down-regulation of KRAS expression and the induction of apoptosis, makes it a compelling
candidate for further preclinical and clinical investigation. This technical guide provides a
comprehensive resource for researchers and drug development professionals interested in the
isolation, characterization, and therapeutic development of confluentin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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